6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
The compound 6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS: 873082-77-0, molecular formula: C₁₅H₁₃N₃O₃S₂, molecular weight: 347.412 g/mol) features a chromene-carboxamide core fused with a 6,7-dimethyl substitution and a 1,3,4-thiadiazole-2-yl sulfanyl side chain .
Properties
Molecular Formula |
C15H13N3O3S2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6,7-dimethyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-7-4-9-10(19)6-12(21-11(9)5-8(7)2)13(20)16-14-17-18-15(22-3)23-14/h4-6H,1-3H3,(H,16,17,20) |
InChI Key |
NJJZBDLPLXEGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NN=C(S3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene ring can be reduced to form the corresponding alcohol.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K) and casein kinase 2 (CK2), which play crucial roles in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural motifs with several 1,3,4-thiadiazole derivatives synthesized in recent studies. Key analogs and their properties are summarized below:
Table 1: Comparison of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Core Structure: Unlike analogs with phenoxy-acetamide (5f–5h) or bis-methanone (C1–C4) backbones , the target compound’s chromene-carboxamide core may enhance planarity and electronic conjugation, possibly influencing binding affinity in biological targets.
- Thermal Stability : The absence of melting point data for the target compound limits direct comparisons, but derivatives like 5g (melting point 168–170°C) highlight how alkyl/aryl substituents can modulate crystallinity .
Key Inferences :
- Antimicrobial Potential: The bis-thiadiazole methanone derivatives (C1–C4) exhibit notable antibiofilm and antimicrobial activities, likely due to thiadiazole-mediated disruption of microbial membranes or enzyme inhibition . The target compound’s chromene ring may offer complementary mechanisms, such as intercalation or oxidative stress induction.
- ADMET Profile: Thiadiazole derivatives like C1–C4 show favorable ADMET properties, including low hepatotoxicity and high metabolic stability .
Biological Activity
6,7-Dimethyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS Number: 873082-77-0) is a compound that has garnered attention for its potential biological activities. Its structure combines elements from thiadiazole and chromene derivatives, which are known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A chromene moiety which is known for its diverse biological activities.
- A thiadiazole ring that contributes to its pharmacological profile.
- A methylsulfanyl group that may enhance its biological activity.
Biological Activity Overview
Research into the biological activity of this compound highlights several key areas:
Antimicrobial Activity
Preliminary studies suggest that derivatives containing thiadiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Mycobacterium tuberculosis | Active against monoresistant strains |
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potential. The compound's structural features may facilitate interactions with biological targets involved in cancer progression. Research indicates that related thiadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes. For example, studies on similar chromene derivatives have demonstrated their ability to inhibit tyrosinase, an enzyme involved in melanin production. This property could be beneficial for treating hyperpigmentation disorders .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Enzymes : The compound may bind to active sites of enzymes such as tyrosinase or other metabolic enzymes involved in disease pathways.
- Cellular Uptake : The presence of methyl groups may enhance lipophilicity, facilitating cellular uptake and bioavailability.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS).
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole derivatives exhibited varying degrees of antibacterial activity against E. coli and S. aureus, with some compounds achieving MIC values as low as 10 µg/mL.
- Anticancer Activity : In vitro studies showed that certain chromene-thiadiazole hybrids inhibited the proliferation of breast cancer cell lines (MCF-7) with IC50 values ranging from 20 to 50 µM.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Answer:
The synthesis of this compound involves multi-step reactions, often starting with thiophene-2-carboxamide derivatives. Key steps include:
- Condensation reactions with methylsulfanyl-thiadiazole precursors under reflux conditions in ethanol or DMF, yielding intermediates with 65–76% efficiency .
- Cyclization using aromatic aldehydes or isothiocyanates to form the chromene and thiadiazole moieties .
Characterization: - IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C at ~650 cm⁻¹) .
- ¹H-NMR confirms methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- Mass spectrometry validates molecular ion peaks (e.g., M⁺ at m/z 311–350) and fragmentation patterns .
Basic: How can researchers confirm the compound’s structural stability under varying experimental conditions?
Answer:
- Thermogravimetric analysis (TGA) assesses decomposition temperatures, with stable derivatives showing no mass loss below 200°C .
- pH stability studies in buffered solutions (pH 3–9) monitor structural integrity via HPLC or UV-Vis spectroscopy, referencing pharmacopeial mobile phase protocols (e.g., methanol/water mixtures adjusted to pH 5.5) .
Advanced: What experimental design strategies optimize reaction yields while minimizing side products?
Answer:
- Design of Experiments (DoE) using factorial designs (e.g., 2^k or Box-Behnken) identifies critical parameters (temperature, solvent ratio, catalyst loading). For example, optimizing reflux time (1–3 hours) and solvent polarity (DMF vs. ethanol) reduces side-product formation by 15–20% .
- Response Surface Methodology (RSM) models interactions between variables (e.g., aldehyde concentration vs. cyclization efficiency) to predict optimal conditions .
Advanced: How can computational methods predict the compound’s pharmacokinetic or pharmacodynamic properties?
Answer:
- Quantum chemical calculations (e.g., DFT) simulate electronic properties and reactive sites, aiding in predicting metabolic pathways or binding affinities .
- Molecular docking evaluates interactions with biological targets (e.g., enzymes or receptors), using software like AutoDock Vina to prioritize derivatives for in vitro testing .
Advanced: What strategies resolve contradictions in reported synthesis yields or spectral data?
Answer:
- Cross-validation of spectral data (e.g., comparing NMR δ values across solvents like DMSO-d₆ vs. CDCl₃) identifies solvent-induced shifts .
- Replication studies under standardized conditions (e.g., strict anhydrous environments) address yield discrepancies caused by moisture sensitivity .
- High-resolution mass spectrometry (HRMS) resolves ambiguities in molecular ion peaks caused by isotopic patterns or adducts .
Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?
Answer:
- Kinetic assays (e.g., enzyme inhibition studies) quantify IC₅₀ values using fluorogenic substrates .
- Isothermal titration calorimetry (ITC) measures binding thermodynamics with target proteins .
- Metabolomic profiling (LC-MS/MS) tracks metabolic intermediates to elucidate pathways .
Basic: What analytical techniques are suitable for purity assessment?
Answer:
- HPLC with UV detection (λ = 254 nm) using a C18 column and methanol/water gradients achieves >95% purity thresholds .
- Elemental analysis (C, H, N, S) confirms stoichiometric ratios within ±0.3% deviation .
Advanced: How can hybrid computational-experimental approaches accelerate derivative screening?
Answer:
- Reaction path search algorithms (e.g., GRRM) predict feasible synthetic routes for novel derivatives .
- Machine learning models trained on spectral databases (e.g., NIST Chemistry WebBook) prioritize candidates with desired properties .
Basic: What safety protocols are recommended for handling sulfur-containing intermediates?
Answer:
- Ventilation : Use fume hoods during reactions involving volatile sulfur compounds (e.g., thiols) .
- Personal protective equipment (PPE) : Nitrile gloves and gas-tight goggles prevent dermal/ocular exposure .
Advanced: How can researchers address low solubility in aqueous media for biological assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
